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Compound of Interest

Compound Name: Pentyl isobutyrate

Cat. No.: B1581550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pentyl 2-

methylpropanoate (also known as pentyl isobutyrate or amyl isobutyrate), a fragrance and

flavoring agent. Due to the limited availability of public experimental spectroscopic data for

pentyl 2-methylpropanoate, this guide presents the available experimental mass spectrometry

data for the target molecule and utilizes experimental data from its close structural analog, butyl

2-methylpropanoate, for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This approach provides valuable insights into the expected spectroscopic behavior of pentyl 2-

methylpropanoate.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound, as well as to elucidate its structure by analyzing its

fragmentation patterns.

Data Presentation
Table 1: Mass Spectrometry Data for Pentyl 2-methylpropanoate
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m/z Intensity Assignment

43 100.0 [C3H7]+

71 50.6 [C4H7O]+

89 45.3 [C4H9O2]+

70 34.0 [C5H10]+

41 27.6 [C3H5]+

Data obtained from the National Institute of Standards and Technology (NIST) WebBook.[1]

Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Esters

Sample Preparation: A dilute solution of pentyl 2-methylpropanoate in a volatile solvent (e.g.,

dichloromethane or hexane) is prepared.

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas

chromatograph.

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium)

through a capillary column. The column separates the components of the sample based on

their boiling points and interactions with the stationary phase.

Ionization: As the separated components elute from the GC column, they enter the mass

spectrometer and are ionized, typically using Electron Ionization (EI).

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum.

Infrared (IR) Spectroscopy
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Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. For esters like pentyl 2-methylpropanoate,

characteristic absorptions for the C=O and C-O bonds are expected. The following data is for

the structural analog, butyl 2-methylpropanoate.

Data Presentation
Table 2: Infrared Spectroscopy Data for Butyl 2-methylpropanoate

Wavenumber (cm⁻¹) Intensity Assignment

2960 Strong C-H stretch (alkane)

1735 Strong C=O stretch (ester)

1460 Medium C-H bend (alkane)

1180 Strong C-O stretch (ester)

Note: The IR spectrum of pentyl 2-methylpropanoate is expected to be very similar to that of

butyl 2-methylpropanoate, with the primary difference being minor shifts in the fingerprint region

(below 1500 cm⁻¹) due to the longer pentyl chain.

Experimental Protocols
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Instrument Preparation: The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a

suitable solvent (e.g., isopropanol) and a background spectrum is collected.

Sample Application: A small drop of the neat liquid sample (butyl 2-methylpropanoate) is

placed directly onto the ATR crystal.

Spectrum Acquisition: The IR spectrum is recorded by passing an infrared beam through the

ATR crystal, which is in contact with the sample. The instrument's software is used to acquire

and process the data.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands and their corresponding functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

structure and chemical environment of atoms within a molecule. Both ¹H (proton) and ¹³C

(carbon-13) NMR are crucial for structural elucidation. The following data is for the structural

analog, butyl 2-methylpropanoate.

Data Presentation
Table 3: ¹H NMR Spectroscopic Data for Butyl 2-methylpropanoate

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

4.07 Triplet 2H -OCH₂-

2.46 Septet 1H -CH(CH₃)₂

1.62 Multiplet 2H -OCH₂CH₂-

1.37 Multiplet 2H -CH₂CH₃

1.12 Doublet 6H -CH(CH₃)₂

0.94 Triplet 3H -CH₂CH₃

Note: For pentyl 2-methylpropanoate, the chemical shifts for the isobutyrate portion (-CH(CH₃)₂

and the two methyl groups) would be very similar. The signals for the pentyl chain would differ,

with an additional methylene group signal and slight shifts for the other methylene protons.

Table 4: ¹³C NMR Spectroscopic Data for Butyl 2-methylpropanoate
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Chemical Shift (δ, ppm) Assignment

177.21 C=O

64.14 -OCH₂-

34.15 -CH(CH₃)₂

30.7 -OCH₂CH₂-

19.24 -CH₂CH₃

19.06 -CH(CH₃)₂

13.7 -CH₂CH₃

Note: In the ¹³C NMR spectrum of pentyl 2-methylpropanoate, the carbonyl and isobutyrate

carbon signals would be at very similar chemical shifts. The pentyl chain would show five

distinct signals, with the terminal methyl group appearing at approximately 14 ppm.

Experimental Protocols
NMR Sample Preparation and Data Acquisition

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

Instrument Tuning: The NMR spectrometer is tuned to the appropriate frequency for the

nucleus being observed (¹H or ¹³C).

Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal

of the solvent to maintain a stable magnetic field. The field homogeneity is then optimized

through a process called "shimming" to obtain sharp spectral lines.

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the

resulting free induction decay (FID) signal is recorded. For ¹³C NMR, a larger number of

scans are typically required to achieve a good signal-to-noise ratio.

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier

transform. The spectrum is then phased, baseline-corrected, and referenced (typically to the
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residual solvent peak or an internal standard like tetramethylsilane, TMS).

Spectroscopic Data Interpretation and Structural
Elucidation
The combination of MS, IR, and NMR data allows for the unambiguous determination of the

structure of pentyl 2-methylpropanoate.

Spectroscopic Techniques

Structural Information

Mass Spectrometry (MS) - Molecular Weight
- Fragmentation Pattern

Pentyl 2-methylpropanoate

Molecular Formula: C₉H₁₈O₂

Ester Functional Group

Connectivity of Atoms

  MW = 158.24

Infrared (IR) Spectroscopy - Functional Groups
  C=O, C-O bonds

Nuclear Magnetic Resonance (NMR) - ¹H NMR: Proton Environment
- ¹³C NMR: Carbon Skeleton

  Proton & Carbon Connectivity

Click to download full resolution via product page

Caption: Relationship between spectroscopic methods and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Propanoic acid, 2-methyl-, pentyl ester [webbook.nist.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Pentyl 2-methylpropanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581550#pentyl-2-methylpropanoate-spectroscopic-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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